Regioisomeric Differentiation: 4-yl vs. 5-yl Substitution on the Pyrazole Ring
The target compound is a 1-isopropyl-1H-pyrazol-4-yl regioisomer (CAS 1856092-71-1), whereas the closest commercially cataloged analog is the 1-isopropyl-1H-pyrazol-5-yl regioisomer (CAS 1856077-86-5) . Although no published head-to-head biological data exist for these two compounds, the regiochemistry difference is well-established in pyrazole medicinal chemistry to influence bioactivity: the 4-amino-substituted pyrazole presents the aminomethyl-phenol vector with a distinct dihedral angle relative to the N1-isopropyl group compared with the 5-amino-substituted isomer. Predictive computational analysis using the exact SMILES strings (Target: CC(C)N1C=C(NCC2=CC=CC(O)=C2)C=N1; 5-yl Comparator: CC(C)N1N=CC=C1NCC1=CC=CC(O)=C1) confirms that the two regioisomers possess non-identical 3D conformer populations, different topological polar surface area (TPSA) vectors, and distinct hydrogen-bond donor/acceptor geometries .
| Evidence Dimension | Molecular scaffold regioisomerism (pyrazole substitution position) |
|---|---|
| Target Compound Data | 1-isopropyl-1H-pyrazol-4-yl scaffold; SMILES: CC(C)N1C=C(NCC2=CC=CC(O)=C2)C=N1; MW 231.3 (free base); TPSA 50.1 Ų (HCl salt) [1] |
| Comparator Or Baseline | 1-isopropyl-1H-pyrazol-5-yl scaffold (CAS 1856077-86-5); SMILES: CC(C)N1N=CC=C1NCC1=CC=CC(O)=C1; MW 231.3 (free base) |
| Quantified Difference | Regioisomeric shift (4-yl → 5-yl); altered H-bond donor/acceptor geometry; TPSA and logP differences not experimentally quantified for these specific compounds; class-level precedent indicates that regioisomeric pyrazoles can exhibit >10-fold difference in target-binding IC50 |
| Conditions | Computational structure comparison; no side-by-side biological assay available. |
Why This Matters
For researchers building SAR tables or screening compound libraries, the regioisomeric identity directly determines which chemical space is being explored; ordering the 5-yl isomer inadvertently would test a different chemotype, compromising SAR continuity and potentially invalidating lead optimization hypotheses.
- [1] PubChem CID 126965715, '3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol', National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1856092-71-1 (Accessed: 30 April 2026). View Source
